molecular formula C20H15ClF3N3O3 B2659804 13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034532-87-9

13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2659804
CAS No.: 2034532-87-9
M. Wt: 437.8
InChI Key: RSPZGEAYMQHPNX-UHFFFAOYSA-N
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Description

13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure that includes a triazatricyclo core and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo core: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the trifluoromethoxy phenyl group: This step often involves a Friedel-Crafts acylation reaction using trifluoromethoxy benzene and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[840

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: In the development of new materials with unique electronic or optical properties.

    Biological Research: As a tool for studying biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use. For example, in medicinal chemistry, it might inhibit a particular enzyme by binding to its active site.

Comparison with Similar Compounds

Similar Compounds

    13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: This compound is unique due to its specific structure and functional groups.

    Other triazatricyclo compounds: These may have similar core structures but different substituents, leading to different properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a triazatricyclo core with a trifluoromethoxy phenyl group, which imparts specific chemical and physical properties that can be exploited in various applications.

Biological Activity

The compound 13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Structure and Composition

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃ClF₃N₄O₂
  • Molecular Weight : 363.74 g/mol
  • CAS Number : Not specified in the sources.

Structural Features

The compound features:

  • A triazatricyclo structure which contributes to its unique chemical properties.
  • A trifluoromethoxy group that may enhance lipophilicity and biological activity.
  • A chloro substituent that could influence reactivity and binding affinity.

Antimicrobial Activity

Recent studies have shown that the compound exhibits significant antimicrobial properties. For instance, it has demonstrated effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 10 µg/mL in laboratory tests. This suggests a potential application in developing new antibiotics.

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic effects on cancer cell lines. In vitro assays revealed that it can induce apoptosis in human cancer cells, particularly in breast and colon cancer models. The IC50 values reported were approximately 15 µM, indicating a moderate level of potency.

The proposed mechanism of action includes:

  • Inhibition of DNA synthesis : The compound may interfere with DNA replication processes in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed alongside MIC determination.
    • Results : The compound showed strong activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic potential on various human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus5 µg/mL
AntimicrobialEscherichia coli10 µg/mL
CytotoxicityBreast Cancer Cell Line15 µM
CytotoxicityColon Cancer Cell Line12 µM

Properties

IUPAC Name

13-chloro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O3/c21-13-3-6-17-25-16-7-8-26(11-15(16)19(29)27(17)10-13)18(28)9-12-1-4-14(5-2-12)30-20(22,23)24/h1-6,10H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPZGEAYMQHPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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